Cas no 2172527-74-9 (4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid)

4-(2-アミノフェニル)-1-エチルピロリジン-3-カルボン酸は、ピロリジン骨格とアミノフェニル基を有する有機化合物です。この化合物は、医薬品中間体としての応用が期待されており、特に神経科学分野や精神薬理学領域での研究用途に適しています。分子内にアミン基とカルボキシル基を併せ持つため、両性イオン性を示し、生体適合性に優れた特性を有します。また、立体選択的合成が可能なため、光学活性体としての利用も検討されています。その構造的特徴から、受容体リガンドや酵素阻害剤としての活性評価が行われており、創薬研究における有用な分子ツールとして注目されています。

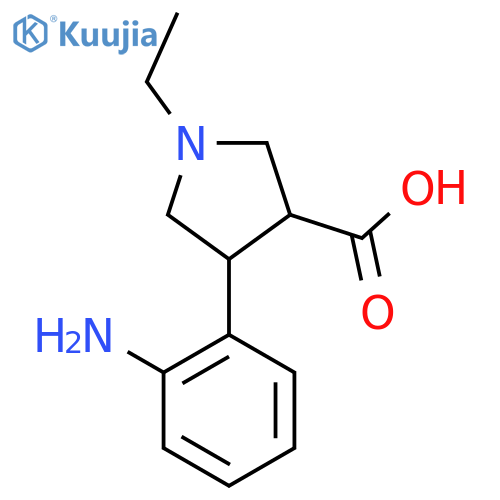

2172527-74-9 structure

商品名:4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid

- 2172527-74-9

- EN300-1455006

-

- インチ: 1S/C13H18N2O2/c1-2-15-7-10(11(8-15)13(16)17)9-5-3-4-6-12(9)14/h3-6,10-11H,2,7-8,14H2,1H3,(H,16,17)

- InChIKey: HZRSEWRTIQBSNG-UHFFFAOYSA-N

- ほほえんだ: OC(C1CN(CC)CC1C1C=CC=CC=1N)=O

計算された属性

- せいみつぶんしりょう: 234.136827821g/mol

- どういたいしつりょう: 234.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.6Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1455006-10.0g |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 10g |

$3807.0 | 2023-06-06 | ||

| Enamine | EN300-1455006-500mg |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 500mg |

$849.0 | 2023-09-29 | ||

| Enamine | EN300-1455006-1000mg |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 1000mg |

$884.0 | 2023-09-29 | ||

| Enamine | EN300-1455006-0.1g |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 0.1g |

$779.0 | 2023-06-06 | ||

| Enamine | EN300-1455006-1.0g |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 1g |

$884.0 | 2023-06-06 | ||

| Enamine | EN300-1455006-10000mg |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 10000mg |

$3807.0 | 2023-09-29 | ||

| Enamine | EN300-1455006-50mg |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 50mg |

$744.0 | 2023-09-29 | ||

| Enamine | EN300-1455006-250mg |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 250mg |

$814.0 | 2023-09-29 | ||

| Enamine | EN300-1455006-100mg |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 100mg |

$779.0 | 2023-09-29 | ||

| Enamine | EN300-1455006-0.5g |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid |

2172527-74-9 | 0.5g |

$849.0 | 2023-06-06 |

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

2172527-74-9 (4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量